molecular formula C10H15ClN4OS B2760270 4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine CAS No. 83199-51-3

4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine

Cat. No.: B2760270
CAS No.: 83199-51-3
M. Wt: 274.77
InChI Key: LFHPXQDILHAUNJ-UHFFFAOYSA-N
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Description

“4-chloro-N-methyl-5-(methylsulfanyl)-6-morpholino-2-pyrimidinamine” is a chemical compound with the molecular formula C10H15ClN4S . It is used for industrial purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C10H15ClN4S . This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 sulfur atom.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 258.7709 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the sources I found .

Scientific Research Applications

Novel Synthesis Pathways

Research into the compound involves innovative synthesis methods and understanding its reactivity. For example, a study by Lee and Kim (1993) explores reactions of related compounds with primary and secondary alkylamines, yielding novel disulfides and cyanoformamidines, suggesting pathways for the synthesis of derivatives with potential biological activity (Lee & Kim, 1993). Another study by Butz and Vilsmaier (1993) on functionalized chloroenamines illustrates synthetic routes to azabicyclohexane diastereomers and highlights the importance of stereochemistry in the synthesis of complex molecules (Butz & Vilsmaier, 1993).

Antibacterial Evaluation

A significant application area for chemical compounds is in the development of new antibiotics. Rahimizadeh et al. (2011) demonstrated the antibacterial potential of thiazolo[4,5-d]pyrimidines, synthesized through reactions involving similar chemical structures. Their work underscores the relevance of such compounds in addressing antibiotic resistance (Rahimizadeh et al., 2011).

Photophysical and Electrochemical Studies

Photophysical properties of related compounds have been explored, indicating potential applications in materials science and sensor technology. Hagimori et al. (2019) investigated the fluorescence properties of pyridine compounds, providing insights into how molecular modifications affect emission characteristics and offering a pathway for the development of new fluorescent materials (Hagimori et al., 2019).

Biological Labeling and Imaging

Lo et al. (2003) synthesized and characterized luminescent cyclometalated iridium(III) diimine complexes, showcasing their utility as biological labeling reagents. These complexes' photophysical properties make them suitable for imaging applications, underscoring the broader applicability of related chemical structures in biotechnology and medicine (Lo et al., 2003).

Crystal Structure Determination

Aydinli et al. (2010) focused on the crystal structures of compounds containing morpholine and pyridine rings, providing essential data on molecular conformation and the impact of structural variations on physical properties. This information is crucial for designing compounds with desired characteristics, such as increased stability or enhanced activity (Aydinli et al., 2010).

Safety and Hazards

According to the Safety Data Sheets (SDS), if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

Properties

IUPAC Name

4-chloro-N-methyl-5-methylsulfanyl-6-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4OS/c1-12-10-13-8(11)7(17-2)9(14-10)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPXQDILHAUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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